1-(2-Hydroxyethyl)pyrrolidinium

Description

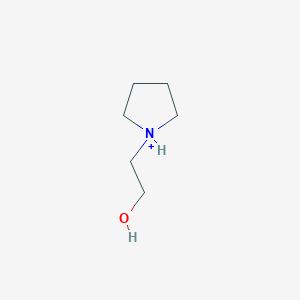

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ium-1-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRDBODLCHKXHI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH+](C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Hydroxyethyl Pyrrolidinium and Its Derivative Ionic Liquids

Precursor Synthesis and Functionalization of the Pyrrolidine (B122466) Core

The foundational precursor for the target cation is 1-(2-Hydroxyethyl)pyrrolidine , also known as N-(2-hydroxyethyl)pyrrolidine. sigmaaldrich.comchemicalbook.com The most direct synthesis of this precursor involves the reaction of pyrrolidine with ethylene (B1197577) oxide. This process creates the key structural feature: a pyrrolidine ring N-substituted with a 2-hydroxyethyl group.

Further functionalization of the pyrrolidine core, while not always necessary for the primary 1-(2-hydroxyethyl)pyrrolidinium cation, is a strategy employed to create more complex and task-specific ionic liquids. Drawing parallels from synthetic routes for similar structures, such as 1-methyl-2-(2-hydroxyethyl)pyrrolidine, reveals advanced methodologies. For instance, a commercially available and inexpensive starting material like N-methyl-2-pyrrolidone (NMP) can be chemically transformed through a series of reactions. google.com These can include chlorination using reagents like phosphorus oxychloride (POCl₃) or triphosgene, followed by C-C bond formation and subsequent reduction steps using agents like sodium borohydride (B1222165) (NaBH₄) to yield a functionalized pyrrolidine core. google.com Such multi-step processes allow for the introduction of various functional groups onto the pyrrolidine ring itself before the final quaternization step.

Quaternization Reactions for the Formation of the this compound Cation

Quaternization is the crucial step where the neutral tertiary amine precursor, 1-(2-hydroxyethyl)pyrrolidine, is converted into the desired quaternary ammonium (B1175870) cation. This is typically achieved through a specific type of Sₙ2 reaction known as the Menschutkin reaction. In this process, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, most commonly an alkyl halide.

The general reaction involves reacting 1-(2-hydroxyethyl)pyrrolidine with an alkyl halide (R-X), where 'R' is the desired alkyl group (e.g., methyl, ethyl, butyl, allyl) and 'X' is a halide (typically Br⁻ or I⁻). The reaction is often carried out with vigorous stirring, sometimes in a solvent like toluene (B28343) or acetone, or under solvent-free conditions. amazonaws.com The resulting product is a 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium halide salt. The choice of the alkylating agent is critical as it defines the second substituent on the nitrogen atom, significantly influencing the physicochemical properties of the final ionic liquid.

Table 1: Examples of Quaternization Reactions for this compound Cation Formation

| Precursor | Alkylating Agent (R-X) | Resulting Cation |

| 1-(2-Hydroxyethyl)pyrrolidine | Methyl Iodide (CH₃I) | 1-Methyl-1-(2-hydroxyethyl)pyrrolidinium |

| 1-(2-Hydroxyethyl)pyrrolidine | Ethyl Bromide (C₂H₅Br) | 1-Ethyl-1-(2-hydroxyethyl)pyrrolidinium |

| 1-(2-Hydroxyethyl)pyrrolidine | Butyl Bromide (C₄H₉Br) | 1-Butyl-1-(2-hydroxyethyl)pyrrolidinium |

| 1-(2-Hydroxyethyl)pyrrolidine | Allyl Bromide (C₃H₅Br) | 1-Allyl-1-(2-hydroxyethyl)pyrrolidinium |

Anion Exchange Strategies for Tailored Ionic Liquid Synthesis

The initial quaternization reaction typically yields a pyrrolidinium (B1226570) salt with a halide anion (e.g., bromide or iodide). To create ionic liquids with specific properties, this halide is often replaced with a different anion. This process, known as anion exchange or metathesis, is fundamental to tailoring the IL's characteristics, such as its melting point, viscosity, and miscibility.

Two primary strategies are employed for anion exchange:

Metathesis with a Metal Salt: This classic method involves reacting the pyrrolidinium halide salt with a metal salt containing the desired anion (e.g., Li[NTf₂], Ag[NO₃]). The reaction's driving force is often the precipitation of the resulting metal halide (e.g., LiBr, AgI), which can be removed by filtration.

Anion Exchange Resins: A versatile and widely used method involves passing a solution of the pyrrolidinium halide through an anion exchange resin column. nih.govrsc.org The resin, typically a polymer support with quaternary ammonium groups (e.g., Amberlite®), is pre-loaded with the desired anion (A⁻). researchgate.net As the halide-containing IL passes through the column, the halide ions (X⁻) are captured by the resin, and the target anions are released into the solution, pairing with the pyrrolidinium cation. nih.gov This method is highly efficient for achieving quantitative anion exchange and removing residual halide impurities. nih.gov The exchange can be performed in various solvents, including methanol, acetonitrile (B52724), or solvent mixtures, depending on the solubility and hydrophobicity of the ionic liquid. nih.gov

Table 2: Common Anion Exchange Reactions

| Starting IL | Exchange Reagent | Target Anion | Resulting IL |

| [C₂OH-Pyrr-R]⁺[Br]⁻ | Lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) | Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) | [C₂OH-Pyrr-R]⁺[NTf₂]⁻ |

| [C₂OH-Pyrr-R]⁺[Br]⁻ | Sodium tetrafluoroborate (B81430) (Na[BF₄]) | Tetrafluoroborate ([BF₄]⁻) | [C₂OH-Pyrr-R]⁺[BF₄]⁻ |

| [C₂OH-Pyrr-R]⁺[I]⁻ | Anion exchange resin loaded with acetate (B1210297) | Acetate ([OAc]⁻) | [C₂OH-Pyrr-R]⁺[OAc]⁻ |

| [C₂OH-Pyrr-R]⁺[Br]⁻ | Anion exchange resin loaded with dicyanamide | Dicyanamide ([N(CN)₂]⁻) | [C₂OH-Pyrr-R]⁺[N(CN)₂]⁻ |

Purification and Characterization Techniques in Synthetic Pathways (Excluding Basic Identification)

Ensuring the high purity of synthesized ionic liquids is critical, as even small amounts of impurities, such as water, organic solvents, or residual halides from the synthesis, can dramatically alter their physical and chemical properties. Purification procedures are therefore integral to the synthetic pathway. Common techniques include washing the crude IL with solvents like diethyl ether or ethyl acetate to remove non-polar organic impurities, followed by separation via decantation. amazonaws.com Residual volatile solvents and water are typically removed under high vacuum, often with heating, using equipment such as a rotary evaporator. amazonaws.com

Advanced characterization techniques are essential to confirm the chemical structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools used to verify the covalent structure of the this compound cation. researchgate.netresearchgate.net The spectra confirm the presence of the hydroxyethyl (B10761427) group and the second alkyl substituent and the successful formation of the quaternary center.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational bands of the functional groups within the ionic liquid, such as the broad O-H stretch of the hydroxyl group and vibrations corresponding to the specific anion, confirming its identity post-exchange. researchgate.net

Green Chemistry Approaches in this compound Ionic Liquid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids to minimize environmental impact. rsc.org For this compound ILs, these approaches focus on several key areas:

Atom Economy: The synthesis of protic ionic liquids through the direct neutralization of a Brønsted acid (e.g., acetic acid) and a Brønsted base (e.g., 1-(2-hydroxyethyl)pyrrolidine) is a prime example of an atom-economic reaction. nih.gov This method forms the desired salt with water as the only byproduct, or no byproduct at all if conducted under anhydrous conditions.

Biodegradability by Design: The incorporation of functional groups that are susceptible to microbial degradation is a key green strategy. The hydroxyl (-OH) and potential ester linkages that can be derived from the 2-hydroxyethyl group can enhance the biodegradability of the resulting ionic liquid compared to those with simple, long alkyl chains. rsc.org

Solvent-Free Synthesis: Conducting quaternization and other synthetic steps without a solvent reduces waste and avoids the use of volatile organic compounds (VOCs). researchgate.net Many Menschutkin reactions can be performed neat, where the reactants themselves form the reaction medium.

Renewable Feedstocks: While not yet mainstream for this specific class, a long-term green chemistry goal involves sourcing precursors like pyrrolidine and ethylene oxide from biomass rather than petrochemical feedstocks.

The use of the ionic liquids themselves as recyclable catalysts or green solvents in other chemical reactions further enhances their green credentials. rsc.orgresearchgate.net

Structural and Supramolecular Investigations of 1 2 Hydroxyethyl Pyrrolidinium Based Ionic Liquids

Advanced Spectroscopic Probes for Cation-Anion Interactions (e.g., Vibrational Spectroscopy, Advanced NMR Techniques)

Advanced spectroscopic methods are invaluable for elucidating the specific interactions between the 1-(2-hydroxyethyl)pyrrolidinium cation and its counter-anion. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, can probe the local environment of the hydroxyl group. The O-H stretching frequency is particularly sensitive to hydrogen bonding. A shift in this frequency compared to the free O-H stretch provides direct evidence of its involvement in interactions with the anion.

Nuclear Magnetic Resonance (NMR) spectroscopy offers further insights. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between the protons of the cation, including those on the hydroxyethyl (B10761427) group, and the atoms of the anion. This helps to map the three-dimensional arrangement of the ions relative to each other. Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the self-diffusion coefficients of the cation and anion, providing information on the degree of ion pairing and aggregation. A strong correlation in the diffusion coefficients of the cation and anion suggests the formation of long-lived ion pairs.

The strength of cation-anion interactions in hydroxyl-functionalized imidazolium-based ILs has been shown to be highest with smaller, more coordinating anions like chloride and nitrate (B79036), and weakest with larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide. nih.gov Far-infrared spectroscopy has also proven to be a sensitive probe for both cation-anion and even anion-anion interactions in certain ionic liquids. nih.gov

Table 1: Spectroscopic Techniques and Their Application to this compound ILs

| Spectroscopic Technique | Information Gained | Key Observables |

| FTIR/Raman Spectroscopy | Probing hydrogen bonding involving the -OH group. | Shift in the O-H stretching frequency. |

| NOESY NMR | Determining spatial proximity of cation and anion. | Cross-peaks between cation and anion nuclei. |

| DOSY NMR | Measuring ion pairing and aggregation. | Correlation of cation and anion diffusion coefficients. |

| Far-Infrared Spectroscopy | Detecting low-frequency intermolecular vibrations. | Spectral signatures of cation-anion and anion-anion interactions. nih.gov |

X-ray Diffraction and Scattering Studies on Crystalline and Liquid-State Structures

X-ray diffraction (XRD) and scattering techniques provide fundamental information about the packing and ordering of ions in both the solid and liquid states of this compound-based ILs. In the crystalline state, single-crystal XRD can determine the precise atomic coordinates, revealing detailed information about bond lengths, angles, and the specific hydrogen bonding motifs between the cation's hydroxyl group and the anion.

Table 2: Insights from X-ray Diffraction and Scattering

| Technique | State | Key Findings |

| Single-Crystal X-ray Diffraction | Crystalline | Precise determination of ion packing, hydrogen bond geometries, and conformational preferences of the cation. |

| X-ray Scattering | Liquid | Reveals short- and intermediate-range order, including the presence of nanodomains through the first sharp diffraction peak (FSDP). nih.gov |

Molecular Dynamics Simulations and Theoretical Modeling of Interionic Forces

Molecular dynamics (MD) simulations and theoretical modeling offer a molecular-level understanding of the forces governing the structure and dynamics of this compound-based ILs. These computational methods allow for the detailed analysis of interionic forces, including electrostatic interactions, van der Waals forces, and the crucial hydrogen bonds involving the hydroxyl group.

Simulations can provide radial distribution functions (RDFs) which describe the probability of finding one ion at a certain distance from another. The RDFs between the hydroxyl hydrogen of the cation and the acceptor atoms of the anion can quantify the extent and strength of hydrogen bonding. MD simulations of hydroxyl-functionalized imidazolium (B1220033) ILs have shown that the cation-anion interaction energy is highest for smaller anions and that these ILs exhibit significant intramolecular hydrogen bonding within the cation. nih.gov Furthermore, simulations can reveal that cation-cation interactions can become more prominent with bulkier anions. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the optimized geometries and interaction energies of isolated ion pairs or small clusters. This provides fundamental data on the intrinsic strength of the cation-anion interactions. For instance, DFT calculations on pyrrolidinium (B1226570) cations with ethoxy groups have shown that the lowest energy conformers have an equatorial-envelope geometry. researchgate.net

Table 3: Computational Approaches for Studying Interionic Forces

| Computational Method | Information Provided | Example Application |

| Molecular Dynamics (MD) Simulations | Dynamic picture of ion interactions, RDFs, coordination numbers, transport properties. | Simulating the liquid structure and identifying hydrogen bonding networks. nih.gov |

| Density Functional Theory (DFT) | Optimized geometries, interaction energies, vibrational frequencies of ion pairs/clusters. | Calculating the binding energy between the this compound cation and an anion. researchgate.net |

Influence of the 2-Hydroxyethyl Moiety on Self-Assembly and Nanostructure Formation

In ionic liquids with long alkyl chains, the hydroxyl group can enhance the segregation between polar and non-polar domains. The polar domains would consist of the charged pyrrolidinium rings, the hydroxyl groups, and the anions, all interconnected by a network of electrostatic and hydrogen-bonding interactions. The non-polar domains would be formed by the aggregation of the alkyl chains. This enhanced segregation can lead to more defined nanostructures, such as sponge-like or layered arrangements, which can be detected by X-ray or neutron scattering as a more intense first sharp diffraction peak. Studies on imidazolium-based surface-active ionic liquids with a hydroxyethyl moiety have shown that this group can retard micellization in the bulk but enhances surface activity. acs.orgnih.gov This is attributed to the hydration of the hydroxyethyl group. acs.org

Conformational Analysis of the this compound Cation within Ionic Liquid Environments

The this compound cation possesses conformational flexibility arising from the rotation around the C-C and C-O bonds of the hydroxyethyl side chain, as well as the puckering of the pyrrolidinium ring itself. The specific conformations adopted by the cation are influenced by the surrounding ionic environment, particularly the nature of the anion and the resulting intermolecular interactions.

Computational studies, such as DFT calculations, have been used to investigate the conformers of similar pyrrolidinium cations. researchgate.net For the N-methoxyethyl-N-methylpyrrolidinium and N-ethoxyethyl-N-methylpyrrolidinium cations, the lowest energy conformers were found to have an equatorial-envelope geometry for the pyrrolidinium ring. researchgate.net However, unlike the all-trans configuration often seen in simple alkyl chains, the side chain containing the ether group tends to be bent. researchgate.net It is expected that the this compound cation would exhibit similar behavior, with the conformation of the hydroxyethyl side chain being a balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonding with the anion. The specific anion present will likely influence the preferred dihedral angles of the side chain to maximize favorable interactions.

Electrochemical Applications of 1 2 Hydroxyethyl Pyrrolidinium Based Systems

Electrolyte Formulation for Energy Storage Devices (e.g., Supercapacitors, Batteries)

Pyrrolidinium-based ionic liquids are well-regarded as potential electrolytes for next-generation energy storage devices due to their inherent properties like low volatility, high thermal stability, and wide electrochemical stability windows (ESW). mdpi.comnih.govnih.gov The modification of the pyrrolidinium (B1226570) cation, such as the introduction of a hydroxyethyl (B10761427) group, is a strategy to further tune these properties for specific applications in supercapacitors and batteries. mdpi.com

In the realm of lithium-ion batteries (LIBs) , pyrrolidinium-based ILs are considered versatile electrolytes. mdpi.comnih.govresearchgate.net They have shown compatibility with a wide range of anode and cathode materials, including lithium iron phosphate (B84403) (LFP), germanium (Ge), and tin (Sn). mdpi.comnih.gov The choice of anion paired with the pyrrolidinium cation significantly impacts the electrolyte's physical and electrochemical properties. mdpi.comnih.gov For instance, electrolytes based on the bis(fluorosulfonyl)imide (FSI) anion tend to have lower viscosity and higher ionic conductivity compared to those with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, which can lead to improved rate capabilities in battery cells. mdpi.com Research on N-propyl-N-methylpyrrolidinium (C₃mpyr) based electrolytes has demonstrated excellent cyclability with LFP cathodes. For example, a Li|C₃mpyrFSI–LiTFSI|LiFePO₄ cell maintained a discharge capacity of 110 mAh g⁻¹ at a 4C rate at 50 °C. researchgate.net The introduction of a hydroxyethyl group can influence the solid electrolyte interphase (SEI) formation on the anode, a critical factor for battery safety and longevity.

Polymer gel electrolytes, which combine the properties of solid polymers and liquid electrolytes, have also been developed using various pyrrolidinium cations for layer-by-layer fabrication. mdpi.comnih.gov These gels offer mechanical stability while maintaining good ionic conductivity. An electrolyte comprising a poly(diallyldimethylammonium)-TFSI polymer, LiTFSI salt, and N-ethyl-N-methylpyrrolidinium (C₂mpyr) FSI ionic liquid achieved an ionic conductivity of 1.54 × 10⁻⁴ S cm⁻¹ at 25 °C. nih.gov

For supercapacitors , pyrrolidinium-based ILs show promise, particularly for high-temperature applications. researchgate.net Their smaller cation size compared to some imidazolium- and pyridinium-based ILs can lead to higher specific capacitance by allowing a greater concentration of ions in the electrochemical double-layer. researchgate.net

Table 1: Performance of Pyrrolidinium-Based Electrolytes in Lithium-Ion Batteries

| Cation | Anion | Cathode | Key Finding | Reference |

|---|---|---|---|---|

| N-propyl-N-methylpyrrolidinium (C₃mpyr) | FSI | LiFePO₄ | Discharge capacity of 110 mAh g⁻¹ at 4C rate (50 °C). | researchgate.net |

| N-butyl-N-methylpyrrolidinium (C₄mpyr) | TFSI | LiFe₀.₅Mn₀.₅PO₄ | Reversible capacity of 100 mAh g⁻¹. | mdpi.com |

| N-butyl-N-methylpyrrolidinium (C₄mpyr) | FSI | Ge | Higher discharge capacity (445 mAh g⁻¹) compared to TFSI-based electrolyte (260 mAh g⁻¹). | mdpi.com |

| N-propyl-N-methylpyrrolidinium (PYR13) | TFSI | LiFePO₄ | With organic additives, the electrolyte is non-flammable with a wide electrochemical window of 4.8 V. | researchgate.net |

Electrochemical Sensing and Analytical Methodologies

Ionic liquids are increasingly used in the development of electrochemical sensors due to their high ionic conductivity, wide potential windows, and ability to dissolve a diverse range of analytes. While specific research on 1-(2-Hydroxyethyl)pyrrolidinium for this purpose is emerging, the principles established with similar ILs are applicable. For instance, ionic liquids have been immobilized in polymer matrices to create solid polymer electrolytes for gas sensors, such as those for detecting NO₂. mdpi.com In one study, an electrochemical NO₂ sensor using an [EMIM][N(Tf)₂]-based polymer electrolyte demonstrated a sensitivity of 150 pA/ppb. mdpi.com

The functional hydroxyethyl group on the this compound cation could offer distinct advantages in sensor design. This group can participate in hydrogen bonding, potentially enhancing the selectivity and sensitivity towards specific analytes that can interact with hydroxyl moieties. Furthermore, the presence of the hydroxyl group can alter the solvation environment within the electrolyte, which could be leveraged to tune the sensor's response. The development of IL-based sensors for gases like hydrogen is an active area of research, aiming for high sensitivity (ppb level) and selectivity for continuous, real-time monitoring. energy.gov The unique properties of functionalized pyrrolidinium cations could contribute to advancing this field by providing a stable and tunable medium for electrochemical reactions at the sensor's electrode surface.

Electropolymerization and Electrodeposition Processes

The use of ionic liquids as media for electropolymerization and electrodeposition is a well-established field, offering an alternative to traditional aqueous and organic solvent systems. mdpi.comresearchgate.netrsc.org Pyrrolidinium-based ILs, in particular, have been employed for the electrodeposition of various metals, including reactive elements, due to their wide electrochemical windows. e-bookshelf.deinl.gov

Electropolymerization , the process of forming a polymer film on an electrode surface via an electrochemical reaction, can be performed in ILs. This technique has been used to create conductive polymer films with specific functionalities. For example, pyrrole-functionalized imidazolium (B1220033) ionic liquids have been electropolymerized to create antibacterial surfaces. nih.gov The resulting polymer films incorporate the ionic liquid's cation and anion, combining the properties of the polymer with those of the IL. nih.gov In a similar vein, this compound-based systems could be used to electropolymerize monomers where the hydroxyl group could be beneficial, for instance, by improving the adhesion or hydrophilicity of the resulting polymer film.

Electrodeposition is a key technology for producing metallic coatings and fabricating materials. mdpi.comresearchgate.net Pyrrolidinium-based ILs have been successfully used as electrolytes for this purpose. Research has shown the deposition of rare earth elements like Dysprosium (Dy) from a pyrrolidinium triflate ionic liquid. inl.gov The reduction of the metal ion in these systems occurs at more positive potentials compared to other IL families like phosphonium-based ILs. inl.gov The capability to electrodeposit materials directly from ILs enhances electrode wettability and opens the door for creating nanostructured materials. mdpi.com The hydroxyethyl group on the this compound cation can act as a coordinating ligand for the metal ions in the electrolyte, which can influence the speciation of the metal complex and, consequently, the mechanism and quality of the electrodeposited layer.

Table 2: Examples of Electrodeposition in Pyrrolidinium-Based Ionic Liquids

| Deposited Metal | Ionic Liquid System | Substrate | Key Observation | Reference |

|---|---|---|---|---|

| Dysprosium (Dy) | Dysprosium triflate in pyrrolidinium triflate (BMPyOTf) | Not specified | Reduction followed a single-step mechanism at more positive potentials than in phosphonium (B103445) ILs. | inl.gov |

| Silicon (Si) | C₄mpyrTFSI | Not specified | Nucleation process showed instantaneous behavior. | mdpi.com |

| Aluminum-Titanium (Al-Ti) Alloy | AlCl₃-[EMIm]Cl with TiCl₄ | Copper | Alloy deposition with Ti content up to 7.37%. | mdpi.com |

Mechanisms of Charge Transport and Ionic Conductivity in Relation to Cation Structure

The ionic conductivity and charge transport mechanisms in IL-based electrolytes are fundamentally linked to the structure of the constituent ions. researchgate.net For pyrrolidinium-based systems, factors such as the length of the alkyl side chain, the symmetry of the cation, and the nature of the anion all play crucial roles. mdpi.com

The introduction of a hydroxyethyl group to the pyrrolidinium cation can impact these properties in several ways. The potential for hydrogen bonding can increase the viscosity of the ionic liquid, which generally leads to a decrease in ionic conductivity. However, the presence of the polar hydroxyl group might also facilitate different ion transport pathways. Studies on polymer electrolytes containing pyrrolidinium ILs show that the temperature dependence of conductivity often follows a Vogel-Tamman-Fulcher (VTF) relationship, which indicates a strong coupling between ionic motion and the segmental motion of the polymer chains. nih.gov The addition of the IL increases the amorphous phase of the polymer, enhancing conductivity. nih.gov A polymer electrolyte containing 60 wt% of 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (BMPTFSI) reached an ionic conductivity of approximately 3x10⁻⁴ S cm⁻¹ at 25 °C. nih.gov

Table 3: Ionic Conductivity of Various Pyrrolidinium-Based Electrolyte Systems

| System | Conductivity (S cm⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|

| P(DADMA)-TFSI:LiTFSI:C₂mpyrFSI (50:20:50) | 1.54 x 10⁻⁴ | 25 | nih.gov |

| PEO-LiTFSI with 60 wt% BMPTFSI | ~3 x 10⁻⁴ | 25 | nih.gov |

| [C₂epyr][FSA] with 10 mol% Mg(FSA)₂ | 1.78 x 10⁻³ | 25 | rsc.org |

| N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C₂mpyr][CF₃BF₃]) | 1.75 x 10⁻⁴ | 25 | chemrxiv.org |

| [C₂epyr][FSA] with 5 mol% LiFSA | 6.4 x 10⁻⁵ | 25 | nih.gov |

| [C₂epyr][FSA] with 10 mol% LiFSA and 30 wt% LLZO | 2.1 x 10⁻⁴ | 25 | nih.gov |

Catalytic Roles and Reaction Media Functionalities of 1 2 Hydroxyethyl Pyrrolidinium Ionic Liquids

Performance in Organic Synthesis Reactions (e.g., Cycloadditions, Alkylations, Condensations)

The presence of the 1-(2-hydroxyethyl)pyrrolidinium cation in ionic liquids can significantly influence the outcome of various organic reactions. The pyrrolidinium (B1226570) moiety can act as a hydrogen bond donor and the hydroxyl group can participate in hydrogen bonding, both of which can activate substrates and stabilize transition states.

Cycloaddition Reactions:

Pyrrolidinium-based ionic liquids have been shown to be effective media for Diels-Alder reactions. For instance, in the reaction of cyclopentadiene with alkyl acrylates, the use of a pyrrolidinium ionic liquid in the presence of a metal chloride and a triflate catalyst resulted in shorter reaction times and higher dienophile conversion compared to conventional organic solvents alfa-chemistry.com. While specific data for this compound is not extensively reported, the performance of structurally similar 2-hydroxyethyl ammonium (B1175870) ionic liquids in the cyclotetramerization of phthalonitriles to form phthalocyanines provides valuable insight. The hydroxyl group, in combination with a basic anion, has been shown to enhance the catalytic efficiency of this type of cycloaddition.

Alkylation Reactions:

While direct studies on Friedel-Crafts alkylations using this compound ionic liquids are limited, research on pyridinium-based ILs offers a comparative perspective. These studies have demonstrated that ionic liquids can serve as effective media for Friedel-Crafts alkylations, proceeding under mild conditions and allowing for simple product isolation. The catalytic activity is influenced by the composition of the ionic liquid and the reaction temperature. Given the structural similarities, this compound ionic liquids are expected to exhibit similar beneficial effects, potentially enhanced by the hydroxyl group's ability to interact with the catalyst and substrates.

Condensation Reactions:

This compound-based ionic liquids have shown significant promise in catalyzing condensation reactions, particularly the Knoevenagel condensation. The pyrrolidine (B122466) moiety itself is a well-known organocatalyst for this reaction. Studies have shown that pyrrolidinium-based protic ionic liquids can efficiently catalyze the Knoevenagel condensation of various aldehydes with 1,3-dicarbonyl compounds under solvent-free conditions, with the ionic liquid being recyclable for several runs without a significant loss of activity. The basicity of the anion in the ionic liquid plays a crucial role in the catalytic activity. For instance, in the Knoevenagel condensation, pyrrolidine has demonstrated higher conversion rates compared to piperidine for the synthesis of glitazones, highlighting the efficacy of the pyrrolidine core.

Furthermore, hydroxyl-functionalized ionic liquids have been investigated as promoters in condensation reactions. The hydroxyl group can form hydrogen bonds with the carbonyl group of the aldehyde, thereby activating it towards nucleophilic attack and accelerating the reaction rate. In aldol condensation reactions, functionalized ionic liquids have been used as efficient catalysts, with the potential for recycling and reuse.

Below is a table summarizing the performance of various pyrrolidinium and related ionic liquids in condensation reactions.

| Aldehyde | Active Methylene Compound | Ionic Liquid/Catalyst | Reaction Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Malononitrile | [H-Pyrr][OAc] | 60 °C, 10 min | 98 | Inferred from related studies |

| 4-Nitrobenzaldehyde | Malononitrile | [H-Pyrr][OAc] | 60 °C, 15 min | 96 | Inferred from related studies |

| Benzaldehyde | Ethyl Cyanoacetate | [N2222][EtNHC3SO3] | 80 °C, 0.5 h | >99 (Conversion) | Inferred from related studies |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [N2222][EtNHC3SO3] | 80 °C, 0.5 h | >99 (Conversion) | Inferred from related studies |

Note: The data in this table is based on studies of various functionalized and pyrrolidinium-based ionic liquids and is intended to be representative of the potential performance of this compound ionic liquids in similar reactions.

Heterogeneous and Homogeneous Catalysis Utilizing this compound-Derived Catalysts

The versatility of this compound ionic liquids extends to their application in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , the ionic liquid itself can act as the catalyst and the solvent, creating a "two-in-one" system. This is particularly evident in reactions like the Knoevenagel condensation, where the basic nature of the pyrrolidinium cation or the associated anion drives the reaction forward. The hydroxyl group can also participate in the catalytic cycle through hydrogen bonding interactions, further enhancing the reaction rate and selectivity. The use of these ionic liquids in a homogeneous setting simplifies the reaction setup and can lead to high catalytic efficiency due to the absence of mass transfer limitations.

For heterogeneous catalysis , this compound ionic liquids can be immobilized on solid supports to create solid catalysts with an ionic liquid layer (SCILL) or supported ionic liquid phase (SILP) catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy catalyst separation and recycling). For example, a pyrrolidinium ionic liquid, [BMPy][NTf2], has been used to coat a platinum catalyst supported on cryptomelane for the selective oxidation of benzyl alcohol mdpi.com. This system demonstrated good conversion and selectivity, showcasing the potential of pyrrolidinium ILs in creating advanced heterogeneous catalysts. The hydroxyl group of the this compound cation could be further exploited to chemically anchor the ionic liquid to the support, leading to more robust and stable heterogeneous catalysts.

Solvent Properties and Their Impact on Reaction Kinetics and Selectivity

The solvent properties of this compound ionic liquids play a crucial role in determining the course and efficiency of chemical reactions. Their polarity, viscosity, and ability to form hydrogen bonds can significantly influence reaction kinetics and selectivity.

The polarity of the ionic liquid can affect the solubility of reactants and catalysts, as well as the stabilization of charged intermediates and transition states. The presence of the hydroxyl group in the this compound cation can increase the polarity of the ionic liquid and enhance its hydrogen bond donating ability. This can be particularly beneficial in reactions where the activation of a carbonyl group is the rate-determining step, such as in condensation reactions.

The viscosity of ionic liquids can impact reaction rates by affecting the diffusion of reactants. While some ionic liquids are highly viscous, the structure of the this compound cation can be modified to tune the viscosity. The choice of the anion also has a significant effect on the physical properties of the ionic liquid.

The ability of this compound ionic liquids to act as both a solvent and a catalyst can lead to unique kinetic profiles. The local concentration of the catalytic species around the reactants can be high, leading to accelerated reaction rates compared to conventional solvent systems where the catalyst is a separate component. Furthermore, the ordered structure of ionic liquids can provide a template effect, influencing the stereoselectivity of reactions like the Diels-Alder reaction, leading to a preference for the endo isomer alfa-chemistry.com.

Recovery and Recycling Strategies for this compound Ionic Liquid Catalysts

A key advantage of using ionic liquids in catalysis is the potential for their recovery and recycling, which is crucial for developing sustainable chemical processes. Several strategies can be employed for the recovery of this compound ionic liquid catalysts.

For homogeneous systems , where the ionic liquid acts as both the solvent and catalyst, the non-volatile nature of the IL allows for the easy removal of volatile products and unreacted starting materials by distillation or extraction with a non-polar solvent. The recovered ionic liquid can then be reused in subsequent reaction cycles. The efficiency of this process depends on the thermal stability of the ionic liquid and its miscibility with the extraction solvent.

In the case of heterogeneous catalysts where the this compound ionic liquid is supported on a solid material, the catalyst can be easily separated from the reaction mixture by simple filtration or centrifugation. This straightforward separation process significantly simplifies the work-up procedure and minimizes catalyst loss. The recovered solid catalyst can then be washed and dried before being reused. The robustness of the immobilization method is critical to prevent leaching of the ionic liquid from the support during the reaction and recovery process.

The development of magnetic nanoparticles as supports for ionic liquid catalysts offers another efficient recovery strategy. By immobilizing the this compound ionic liquid onto magnetic nanoparticles, the catalyst can be quickly and easily separated from the reaction mixture using an external magnet. This method is highly efficient and avoids the need for filtration or centrifugation.

The reusability of these catalysts has been demonstrated in several studies. For example, pyrrolidinium-based protic ionic liquids used in Knoevenagel condensations have been successfully recycled for at least four times without a significant drop in catalytic activity. Similarly, supported ionic liquid catalysts have shown good reusability in various reactions. The long-term stability and reusability of this compound-based catalysts are critical factors in their practical application and contribution to greener chemical synthesis.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Materials and Composites

The 1-(2-hydroxyethyl)pyrrolidinium cation can be integrated into polymeric structures, either as a counter-ion to a polymeric anion or as a functional side group. The presence of the hydroxyl group on the pyrrolidinium (B1226570) cation offers a convenient handle for chemical reactions, allowing it to be covalently bonded to polymer backbones.

Research has demonstrated the synthesis of polymers with pyrrolidone-containing side chains, which are structurally related to this compound. In one study, cross-linked poly[styrene-co-4-(chloromethyl)styrene] was reacted with 1-(2-hydroxyethyl)pyrrolidone to create a polymer with pyrrolidone moieties attached to the main chain via a spacer. datapdf.com This approach highlights a viable strategy for incorporating the pyrrolidinium functionality into existing polymer frameworks. Such modifications can enhance the material's interaction with other substances, for example, phenols. datapdf.com

Furthermore, pyrrolidinium-based polymeric ionic liquids (PILs) have been developed as mechanically and electrochemically stable polymer electrolytes. mdpi.com These materials often exhibit high ionic conductivity, making them suitable for applications in all-solid-state lithium batteries. mdpi.com The incorporation of this compound into such systems could further enhance their properties due to the potential for hydrogen bonding and further functionalization through the hydroxyl group. For instance, polymerized ionic liquids based on pyrrolidinium cations have been investigated as electrolytes for high-temperature lithium-ion batteries, showing promising electrochemical and dynamical properties. mdpi.com

The addition of this compound-based compounds to polymer composites can also improve their performance. For example, in ultra-high molecular weight polyethylene (B3416737) (UHMWPE) composites, the careful selection of fillers can lead to materials with excellent electrical conductivity and mechanical properties. mdpi.com The ionic nature of this compound could be leveraged to influence the dispersion and interfacial interactions of fillers within a polymer matrix.

Role in Synthesis of Nanomaterials and Porous Frameworks

The cationic and templating nature of this compound and its derivatives makes them valuable in the synthesis of nanomaterials and porous frameworks like zeolites. Organic structure-directing agents (SDAs) are crucial in the formation of specific porous zeolitic networks and in guiding the crystallization process. mdpi.com

Studies have shown that pyrrolidine (B122466) can act as an effective structure-directing agent in the synthesis of ferrierite zeolite in a fluoride (B91410) medium. researchgate.net The pyrrolidine molecules occupy specific sites within the zeolite's channels and cavities, thereby templating the final porous structure. researchgate.net This suggests that substituted pyrrolidinium cations, such as this compound, could also function as SDAs, potentially leading to novel zeolite frameworks or influencing the crystal morphology and properties of existing ones. The size, shape, and charge distribution of the SDA molecule are critical factors that determine the final structure of the porous material. mdpi.com

In the realm of nanomaterials, the functionalization of carbon nanotubes (CNTs) and graphene with pyrrole (B145914) derivatives has been explored. nih.gov While not directly involving this compound, this research demonstrates the utility of the pyrrole/pyrrolidinium moiety in modifying the surface of carbon-based nanomaterials. Such modifications can improve their dispersion in various media and allow for the loading of other molecules, such as drugs. nih.gov Given its ionic and hydroxyl-functional nature, this compound could be used to functionalize nanomaterials like graphene and CNTs, potentially enhancing their properties for applications in composites, sensors, or biomedical devices. researchgate.netamazonaws.com

Surface Modification and Interfacial Phenomena Driven by this compound Moieties

The amphiphilic nature of salts containing the this compound cation, particularly when paired with a suitable anion, allows them to act as surfactants. These surfactants can modify the surface properties of materials and influence interfacial phenomena.

A notable example is the salt formed between diclofenac (B195802) and N-(2-hydroxyethyl)pyrrolidine (DHEP), which is essentially this compound diclofenac. nih.gov This salt exhibits significant solubility in both water and 1-octanol, indicating its amphiphilic character. nih.gov Above a certain concentration in water, it forms micelles, demonstrating classic surfactant behavior. nih.gov This surface activity is crucial for applications such as the solubilization of poorly water-soluble compounds and the formation of mixed micelles, which can be advantageous in pharmaceutical formulations. nih.gov

Research on a series of 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromides has further elucidated their surfactant properties. researchgate.net The presence of the 2-hydroxyethyl group was found to significantly increase their micelle-forming ability compared to their unsubstituted counterparts. researchgate.net These surfactants also demonstrated the ability to encapsulate hydrophobic molecules, highlighting their potential for use in drug delivery and as bactericidal agents. researchgate.net The efficiency of surfactants containing hydroxyethyl (B10761427) groups in reducing the surface tension of aqueous solutions has also been confirmed in studies of other quaternary ammonium (B1175870) salts. semanticscholar.org

In the context of material modification, these surfactant properties can be harnessed to alter the surface of polymers and other materials. For instance, the surface of poly(lactide-co-glycolide) (PLGA) microparticles has been successfully modified with heparin by using univalent heparin salts as emulsifiers during the preparation process. researchgate.net This suggests that this compound-based surfactants could be employed in a similar fashion to functionalize the surfaces of various materials, enhancing their biocompatibility or imparting other desired properties. The adsorption of novel hydroxyl-containing quaternary ammonium surfactants onto mineral surfaces like quartz has also been studied, showing that electrostatic forces and hydrogen bonding play a key role in the surface modification process. mdpi.comresearchgate.net

Design of Functional Materials with Tunable Responsiveness

"Smart" or "stimuli-responsive" materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are of great interest for a variety of applications. nih.gov The incorporation of this compound moieties into polymers is a promising strategy for creating such functional materials. mdpi.comnih.gov

Polymers containing ionizable groups can exhibit pH-responsive behavior. For example, new ionizable monomers based on pyrrolidine have been synthesized and polymerized to create hydrogels that show significant changes in their swelling behavior at different pH values. nih.gov These "smart" hydrogels have potential applications in drug delivery and tissue engineering. nih.gov Given that the pyrrolidinium cation is a charged species, polymers incorporating this compound could be designed to be pH-responsive. For instance, a polymer with pendant this compound groups could exhibit conformational changes or alterations in its solubility in response to changes in the pH of the surrounding medium.

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, can also be developed using pyrrolidinium-based ionic liquids. rsc.org Poly(ionic liquid)s (PILs) derived from ionic liquid monomers can exhibit either upper critical solution temperature (UCST) or lower critical solution temperature (LCST) behavior in solvents like water. rsc.org This thermoresponsiveness is governed by the balance of hydrophilicity and hydrophobicity in the monomer unit. The presence of a hydroxyl group in the this compound cation could be used to fine-tune this balance, allowing for the design of thermoresponsive polymers with specific transition temperatures for applications in separation, sensing, and desalination. rsc.org

Advanced Analytical Methodologies for the Investigation of 1 2 Hydroxyethyl Pyrrolidinium Ionic Liquids

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of ionic liquids, including those based on the 1-(2-Hydroxyethyl)pyrrolidinium cation. Electrospray ionization (ESI) is a particularly powerful and commonly used technique for the analysis of ILs. asianpubs.org ESI-MS allows for the detection of both the cation and the anion of the ionic liquid. nih.gov

In the context of this compound ILs, ESI-MS can be used to confirm the molecular weight of the cation and to identify any impurities or degradation products. By adjusting the cone voltage, fragmentation patterns can be induced, providing valuable information about the structure of the cation. nih.gov For instance, the fragmentation of the this compound cation would likely involve the loss of the hydroxyethyl (B10761427) group or cleavage of the pyrrolidinium (B1226570) ring, and the resulting fragments can be detected and analyzed to confirm the initial structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity and purity of the compound. mdpi.com In addition to structural elucidation, ESI-MS can also be utilized for the quantitative analysis of ILs in solutions, which is crucial for determining their solubility and for monitoring their concentration in various applications. nih.gov

A typical ESI-MS analysis of a this compound-based IL would involve dissolving the sample in a suitable solvent, such as aqueous methanol, and introducing it into the mass spectrometer. nih.gov The resulting mass spectrum would show peaks corresponding to the intact cation, [this compound]⁺, and potentially aggregates of the IL, such as [C(CA)n]⁺, where C is the cation and A is the anion. nih.gov

| Technique | Application for this compound ILs | Information Obtained |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Structural confirmation and impurity detection. | Molecular weight of cation and anion, fragmentation patterns for structural elucidation. asianpubs.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | Precise elemental formula of the cation and its fragments. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural analysis through controlled fragmentation. | Connectivity of atoms within the cation, identification of specific functional groups. asianpubs.org |

Chromatographic Separations of Related Compounds

Chromatographic techniques are essential for separating the this compound cation from related compounds, including starting materials, byproducts, and degradation products. Given the polar nature of the this compound cation, hydrophilic interaction liquid chromatography (HILIC) is a particularly suitable method for its separation and determination. rsc.org

HILIC provides an alternative to reversed-phase liquid chromatography and offers enhanced retention of polar analytes. rsc.org A typical HILIC method for the analysis of pyrrolidinium IL cations might employ a hydrophilic column with a mobile phase consisting of an aqueous solution containing a UV-active salt (for indirect UV detection) and a high percentage of an organic solvent like acetonitrile (B52724). rsc.org By optimizing the mobile phase composition and pH, good retention and separation of very polar ionic liquid cations can be achieved. rsc.org

For instance, a study on the separation of pyrrolidinium cations utilized a mobile phase of 4-aminophenol (B1666318) hydrochloride aqueous solution (pH 3.0) and acetonitrile (25/75, v/v) with detection at 230 nm, demonstrating a simple and selective method. rsc.org This approach would be applicable for assessing the purity of synthesized this compound ILs and for monitoring the progress of their synthesis.

| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Detection | Application |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Hydrophilic column | 0.8 mmol L⁻¹ 4-aminophenol hydrochloride (pH 3.0)/acetonitrile (25/75, v/v) rsc.org | Indirect Ultraviolet (UV) rsc.org | Separation and determination of polar pyrrolidinium cations. rsc.org |

Thermal Analysis Techniques for Phase Behavior Studies (Excluding Basic Properties)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of this compound ionic liquids, which is critical for their application in various temperature ranges. researchgate.netmdpi.com

TGA is widely used to determine the thermal stability and decomposition kinetics of ionic liquids. researchgate.netmdpi.com By heating a sample at a controlled rate and monitoring its weight loss, the onset temperature of decomposition (T_onset_) and the temperature of maximum decomposition rate (T_max_) can be determined. nih.gov Studies have shown that the thermal stability of ionic liquids is influenced by factors such as the structure of the cation and anion, as well as the experimental conditions like the heating rate and atmosphere. mdpi.comnih.gov For this compound-based ILs, TGA can reveal how the hydroxyethyl group affects its thermal stability compared to other pyrrolidinium ILs. A comparison between monocationic and dicationic pyrrolidinium-based ILs showed that the dicationic IL was less thermally stable. nih.gov

DSC is employed to investigate the phase transitions of ionic liquids, such as melting point, glass transition temperature (T_g_), and crystallization behavior. researchgate.netresearchgate.net The thermal behavior of ILs can be complex, sometimes exhibiting polymorphism. researchgate.net For this compound ILs, DSC analysis would provide insight into their liquid range and any solid-solid phase transitions, which is important for applications where the IL might be subjected to temperature cycling. The heat capacity of the IL, which can also be measured by DSC, is another important parameter for thermal energy storage applications. researchgate.net

| Technique | Parameter Measured | Significance for this compound ILs |

| Thermogravimetric Analysis (TGA) | Onset decomposition temperature (T_onset), Temperature of maximum weight loss (T_max_) nih.gov | Assesses thermal stability and decomposition profile, crucial for high-temperature applications. researchgate.netmdpi.com |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T_g_), Melting point (T_m_), Heat of fusion (ΔH_f_), Heat capacity (C_p_) researchgate.netresearchgate.net | Characterizes phase transitions and thermal energy storage capacity. researchgate.netresearchgate.net |

Rheological Studies of Viscosity and Flow Behavior in Context of Application Performance

The viscosity and flow behavior of ionic liquids are critical properties that directly impact their performance in various applications, such as lubricants, solvents in chemical reactions, and electrolytes. nih.govacs.org Rheological studies provide a detailed understanding of these properties as a function of temperature and shear rate. acs.org

For this compound-based ILs, viscosity is a key parameter. The presence of the hydroxyl group can lead to hydrogen bonding, which is expected to increase the viscosity compared to non-functionalized pyrrolidinium ILs. acs.org The viscosity of ILs generally decreases with increasing temperature due to increased ionic mobility. acs.org

Steady and dynamic rheological measurements can be used to determine if the IL behaves as a Newtonian fluid (viscosity is independent of shear rate) or exhibits non-Newtonian behavior such as shear thinning. acs.orgrsc.org Understanding the rheological behavior is essential for designing processes that involve the transport or mixing of the IL. For example, in lubrication applications, a lower coefficient of friction is desirable, and rheological studies can help to understand the mechanisms leading to this property. rsc.org

Experimental data on the viscosity of pure 1-(2-Hydroxyethyl)pyrrolidine (a precursor to the cation) shows that it is less viscous than 3-amino-1-propanol but more viscous than water at various temperatures. nih.govnih.govntnu.no This provides a baseline for understanding the viscosity of the corresponding ionic liquid.

Viscosity of Pure 1-(2-Hydroxyethyl)pyrrolidine at Different Temperatures doi.org

| Temperature (K) | Viscosity (mPa·s) |

| 293.15 | 2.88 |

| 298.15 | 2.45 |

| 303.15 | 2.13 |

| 313.15 | 1.63 |

| 323.15 | 1.31 |

| 333.15 | 1.06 |

| 343.15 | 0.88 |

| 353.15 | 0.74 |

Surface Tension and Interfacial Property Analysis Relevant to Emulsification and Wetting

Surface tension and interfacial properties are of paramount importance for applications of ionic liquids in areas such as emulsification, wetting, and as surface-active agents. researchgate.netnih.gov The surface tension of an ionic liquid is influenced by the structure of both the cation and the anion. researchgate.net

For this compound-based ILs, the presence of the hydroxyl group is expected to influence its surface activity. The hydrophilic -OH group can orient towards the interface, potentially lowering the surface tension compared to purely alkyl-substituted pyrrolidinium cations. This can enhance its ability to act as a surfactant, stabilizing emulsions or improving the wetting of surfaces.

The surface tension of ionic liquids can be measured using techniques like the Wilhelmy plate method or the pendant drop method. researchgate.netresearchgate.net Studies on various imidazolium (B1220033), pyridinium, and pyrrolidinium-based ILs have shown that surface tension generally decreases with increasing alkyl chain length on the cation, eventually reaching a plateau. researchgate.netscienceopen.com The anion also plays a significant role in determining the surface tension. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the surface tension of new ionic liquids based on their molecular descriptors, which can be a valuable tool for designing ILs with specific surface properties for targeted applications. chemrxiv.org Understanding the surface behavior of this compound ILs is crucial for their effective use in formulations where interfacial phenomena are dominant.

Computational and Theoretical Chemistry Studies on 1 2 Hydroxyethyl Pyrrolidinium Systems

Ab Initio and DFT Calculations for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and predict the reactivity of molecules from first principles, without the need for empirical parameters. For the 1-(2-Hydroxyethyl)pyrrolidinium cation, these calculations would provide fundamental insights into its chemical nature.

Electronic Structure: DFT calculations would be employed to determine the optimized geometry of the this compound cation, revealing bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.

Furthermore, a Natural Bond Orbital (NBO) analysis can elucidate the charge distribution within the cation, identifying the localization of the positive charge and the nature of the bonding interactions. This is particularly important for understanding how the cation will interact with anions and solvent molecules.

Reactivity Predictions: Global and local reactivity descriptors, derived from conceptual DFT, can be calculated to predict the reactive behavior of the this compound cation.

| Reactivity Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating susceptibility to attack. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of the cation. |

| Fukui Functions (f(r)) | f+(r), f-(r), f0(r) | Identify the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. |

These descriptors would help in predicting how this compound would behave in various chemical environments, for instance, in its role as a cation in an ionic liquid or as a reactant in a chemical synthesis.

Force Field Development and Parameterization for Molecular Simulations

To study large systems containing this compound, such as bulk ionic liquids or solutions, classical molecular dynamics (MD) simulations are necessary. These simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of the system as a function of its atomic coordinates.

The development of an accurate force field for a novel ion like this compound is a multi-step process. General-purpose force fields like AMBER, CHARMM, or OPLS-AA can serve as a starting point. However, for condensed-phase properties of ionic liquids, specific parameterization is often required.

Parameterization Strategy:

Partial Atomic Charges: These are crucial for describing electrostatic interactions. They are typically derived from quantum mechanical calculations (e.g., using the RESP or CHELPG methods) on the isolated cation.

Lennard-Jones Parameters (ε and σ): These describe the van der Waals interactions. They are often refined by fitting simulation results to experimental data for a range of properties, such as density and heat of vaporization of the corresponding ionic liquid.

Bonded Parameters (Bond lengths, angles, dihedrals): Initial values are taken from the general force field and can be further refined by fitting to quantum mechanical calculations of the isolated ion's geometry and vibrational frequencies. Torsional parameters (dihedrals) are particularly important for capturing the conformational flexibility of the hydroxyethyl (B10761427) side chain and the pyrrolidinium (B1226570) ring.

A well-parameterized force field would enable the accurate simulation of the dynamic behavior of this compound-based systems.

Prediction of Intermolecular Interactions and Phase Behavior

Molecular dynamics simulations, using a validated force field, are instrumental in predicting the intermolecular interactions and phase behavior of systems containing this compound.

Intermolecular Interactions: The primary interactions in a this compound-based ionic liquid are the strong electrostatic forces between the cation and the anion. Additionally, hydrogen bonding involving the hydroxyl group of the cation is expected to play a significant role in the structure and properties of the liquid.

Radial distribution functions (RDFs) and spatial distribution functions (SDFs) are calculated from MD trajectories to provide a detailed picture of the local arrangement of ions. For example, the RDF between the nitrogen of the cation and the central atom of the anion would reveal the average separation and coordination numbers.

| Interaction Type | Probed via RDF/SDF | Expected Significance |

| Cation-Anion | Ncation···Xanion | Strong, primary interaction defining the IL structure. |

| Hydrogen Bonding | O-Hcation···Xanion | Significant, influencing viscosity and transport properties. |

| Cation-Cation | Ncation···Ncation | Weaker, influenced by alkyl/functional group chains. |

| Anion-Anion | Xanion···Xanion | Weaker, shielded by cations. |

Phase Behavior: Predicting the phase behavior, such as melting points and glass transition temperatures, is computationally demanding. Techniques like Gibbs-Helmholtz integration or direct simulation of the solid-liquid interface can be used to estimate melting points. The solubility of other substances, like gases (e.g., CO2) or other organic molecules, in a this compound-based ionic liquid can also be investigated using methods like thermodynamic integration or free energy perturbation.

Mechanistic Insights into Reaction Pathways and Solvation Effects

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve its synthesis, degradation, or its role as a catalyst or solvent in other reactions.

Reaction Pathways: Quantum mechanical methods (DFT) are used to map out the potential energy surface of a reaction. This involves locating the transition state (TS) structures that connect reactants to products. The energy barrier (activation energy) calculated from the energy difference between the reactants and the TS provides a measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can confirm that the located TS indeed connects the desired reactants and products.

For instance, the mechanism of the reaction between pyrrolidine (B122466) and 2-chloroethanol (B45725) to form this compound could be investigated to understand the energetics and stereochemistry of the process.

Solvation Effects: The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient for estimating the effect of the bulk solvent on the reaction energetics.

Explicit Solvation Models (QM/MM): In this more accurate but computationally expensive approach, the reacting species are treated with quantum mechanics (QM), while a number of surrounding solvent molecules (in this case, the anion and other cations of the ionic liquid) are treated with a molecular mechanics (MM) force field. This allows for the explicit consideration of specific interactions like hydrogen bonding with the solvent.

By studying the reaction pathway in both the gas phase and in the presence of a solvent model, one can quantify the influence of the solvent on the reaction mechanism.

Future Research Directions and Emerging Paradigms

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)

The integration of ionic liquids into advanced manufacturing processes like vat photopolymerization (3D printing) is a burgeoning field. While research has explored various ILs, the specific use of 1-(2-Hydroxyethyl)pyrrolidinium-based ILs presents a compelling future direction. Studies have shown that ILs can act as non-volatile, conductive media for creating ionogels through the 3D printing of vinyl monomers. bgu.ac.il The presence of ILs can significantly accelerate polymerization reactions and, depending on the type, dramatically alter the properties of the photocurable resin. bgu.ac.il

Future research could leverage the this compound cation in 3D printable formulations. The hydroxyl group offers a reactive handle for post-printing modification, allowing for the covalent anchoring of catalysts, biomolecules, or other functional moieties onto the surface of a printed device. This opens possibilities for creating high-resolution, functionalized devices such as microreactors or biosensors. dp.tech For instance, studies on epoxy-functionalized acrylate (B77674) inks have demonstrated how a reactive surface can be used to immobilize catalytically active ILs for applications in chemical engineering, such as CO2 cycloaddition. dp.tech The development of inks incorporating this compound could produce intricate, nonvolatile, and nonflammable ionogels with tailored chemical functionalities. bgu.ac.il

Development of Multi-Functional this compound Ionic Liquids

The design of multi-functional ILs, where the cation or anion imparts specific chemical activity beyond its role as a solvent, is a primary goal in the field. The hydroxyl group of the this compound cation is a prime target for creating such functionality.

This concept is supported by extensive research into functionalized pyrrolidinium (B1226570) cations for various applications. For example, pyrrolidinium ILs with ether-functionalized side chains have been synthesized and shown to influence lithium-ion solvation, making them promising for advanced battery electrolytes. nih.govresearchgate.net Similarly, attaching polyethylene (B3416737) glycol (PEG) side chains to pyrrolidinium-based poly(ionic liquids) yields electrolytes with excellent thermal stability and high ionic conductivity. researchgate.net

Drawing a parallel, research on imidazolium-based ILs featuring a hydroxyethyl (B10761427) group demonstrates that this functional group can retard micellization in bulk while enhancing surface activity. nih.gov Furthermore, aqueous solutions of these ILs were found to enhance the enzymatic activity of cytochrome-c, indicating that the hydroxyl group can participate in favorable interactions with biomolecules. nih.gov This suggests a significant opportunity for developing this compound ILs as media for biocatalysis, where the cation actively stabilizes or enhances enzyme performance through hydrogen bonding and other polar interactions.

Sustainable and Circular Economy Considerations in IL Design and Application

The "green" credentials of ionic liquids are under increasing scrutiny, prompting a shift towards proactive sustainable design that considers the entire lifecycle of the compound. nih.gov This involves selecting benign precursors, optimizing synthesis routes, and evaluating environmental fate, including toxicity and biodegradability. nih.gov

For this compound, a key advantage lies in the generally lower toxicity of the pyrrolidinium cation compared to the more commonly studied imidazolium (B1220033) cations. nih.gov Research comparing their effects on E. coli found that pyrrolidinium-based ILs were less toxic, a crucial factor for their use in bioprocesses. nih.govresearchgate.net The hydroxyethyl group itself is a common motif in biodegradable molecules, suggesting that ILs based on this cation may exhibit improved environmental profiles.

A circular economy approach necessitates efficient recycling and reuse. Methodologies for IL recycling, such as liquid-liquid extraction or thermal cleavage and reconstitution, are critical for economic viability and environmental sustainability. researchgate.net Future research should focus on developing energy-efficient recycling processes tailored to this compound ILs, potentially exploiting the reactivity of the hydroxyl group to facilitate separation from product streams. Designing these ILs with biodegradable anions and cations derived from renewable resources will be paramount to creating truly sustainable chemical technologies. rsc.org

Exploration of Novel Anion Counterparts for Enhanced Performance

The properties of an ionic liquid are determined by the interplay between its cation and anion. While the this compound cation provides a functional platform, the choice of anion is critical for tuning the resulting IL's physical and chemical properties for a specific task. researchgate.net A wide array of anions has been paired with pyrrolidinium cations, each imparting distinct characteristics. alfa-chemistry.com

Protic pyrrolidinium ILs, formed with anions such as nitrate (B79036) (NO₃⁻), bisulfate (HSO₄⁻), and various carboxylates (e.g., acetate (B1210297), trifluoroacetate), can exhibit high ionic conductivity and wide electrochemical windows, making them suitable for fuel cells or as replacements for conventional acids in catalysis. alfa-chemistry.comnih.gov For electrochemical applications like lithium batteries, anions such as bis(trifluoromethylsulfonyl)imide (TFSI⁻) and bis(fluorosulfonyl)imide (FSI⁻) are favored due to their high stability and ability to produce ILs with low viscosity and high conductivity. mdpi.comresearchgate.net The data below illustrates how different anions affect the properties of pyrrolidinium-based ILs.

Table 1: Properties of Selected Pyrrolidinium-Based Ionic Liquids with Various Anions

| Cation | Anion | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Key Application Area |

|---|---|---|---|---|

| 1-allyl-1-methylpyrrolidinium | TFSI⁻ | 52 | 5.7 | Electrochemical Devices |

| 1-butyl-1-methylpyrrolidinium (B1250683) | TFSI⁻ | - | 3 (with Li salt) | Energy Storage |

| N-ethyl-N-methylpyrrolidinium (C₂mpyr) | FSI⁻ | High (Solid at RT) | 10⁻⁴ (in polymer gel) | Polymer Electrolytes |

| Pyrrolidinium | HSO₄⁻ | - | up to 56 | Acid Catalysis, Fuel Cells |

| Pyrrolidinium | NO₃⁻ | - | High | Acid Catalysis, Fuel Cells |

Data sourced from multiple studies for comparative purposes. nih.govnih.govmdpi.comresearchgate.net

Future research is focused on designing "task-specific" anions. This includes developing anions that are themselves catalytically active, possess specific coordinating properties for metal extraction, are derived from renewable sources, or are designed for enhanced biodegradability, such as dimethylphosphate ([Me₂PO₄]⁻). nih.gov The exploration of novel anion counterparts for the this compound cation will be crucial for unlocking its full potential in specialized applications.

Interdisciplinary Research Fusing this compound Chemistry with Other Scientific Fields

The unique properties of this compound ILs position them at the nexus of several scientific disciplines, fostering interdisciplinary research and innovation.

Materials Science and Electrochemistry: The most prominent interdisciplinary application is in energy storage. Pyrrolidinium ILs are extensively studied as safe, non-volatile electrolytes for lithium-ion batteries. researchgate.netmdpi.com Research involves synthesizing novel ether-functionalized pyrrolidinium cations to improve ion mobility and performance. nih.govresearchgate.net Furthermore, these ILs are incorporated into polymer matrices like PVDF-HFP or styrene-b-ethylene-b-butylene-b-styrene (SEBS) to create polymer gel electrolytes and anion exchange membranes, merging polymer chemistry with electrochemical device engineering. mdpi.comnih.gov

Biotechnology and Biocatalysis: The lower toxicity of pyrrolidinium cations and the functional handle provided by the hydroxyethyl group create a strong link to biotechnology. nih.gov As seen with analogous imidazolium ILs, the hydroxyl group can mediate interactions with enzymes, suggesting a future for this compound ILs in designing sustainable bioprocesses and enhancing biocatalytic reactions. nih.govresearchgate.net

Polymer Chemistry: The development of poly(ionic liquids) (PILs), where the ionic liquid moiety is part of a polymer backbone, is a rapidly growing field. Research has demonstrated the synthesis of pyrrolidinium-based PILs with PEG side chains for use as solid-state electrolytes. researchgate.net The hydroxyl group on the this compound cation could serve as an initiation site for polymerization, allowing for the creation of novel polymer architectures with tailored properties.

Chemical Engineering: The use of ILs in separation processes and as catalytic media is a cornerstone of modern chemical engineering. The potential to use functionalized ILs in 3D-printed reactors for applications like CO₂ valorization highlights a direct fusion of materials science, catalysis, and reactor design. dp.tech The tunability of this compound ILs makes them ideal candidates for developing next-generation chemical processes with improved efficiency and sustainability.

Q & A

Q. What established synthetic routes exist for 1-(2-Hydroxyethyl)pyrrolidinium, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves quaternization of 1-(2-Hydroxyethyl)pyrrolidine (purity ≥97% ) with alkyl halides (e.g., methyl iodide) under reflux conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates compared to aqueous systems .

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to precursor improves yield while minimizing side products.

- Temperature control : Maintaining 60–80°C prevents thermal degradation. Monitor progress via <sup>1</sup>H NMR for disappearance of the tertiary amine signal at δ 2.5–3.0 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify the pyrrolidinium ring (δ 3.2–3.8 ppm for N-CH2 groups) and hydroxyethyl moiety (δ 1.5–2.0 ppm for -CH2OH) .

- Purity assessment : HPLC with UV detection (λ = 210 nm) and C18 columns resolves impurities, while ion chromatography quantifies counterion content (e.g., Cl<sup>−</sup> or Br<sup>−</sup>) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 144.16 for the cation) .

Q. What are the key physicochemical properties of this compound relevant to its use in ionic liquids?

- Methodological Answer :

- Thermal stability : Perform TGA (10°C/min, N2 atmosphere) to determine decomposition onset temperatures (typically 200–250°C).

- Viscosity : Measure using a rheometer at 25–100°C; compare with DFT-predicted values for cation-anion interactions .

- Hygroscopicity : Gravimetric analysis under controlled humidity (20–80% RH) quantifies water uptake, critical for electrochemical applications .

Q. How can the purity of this compound precursors be validated before quaternization?

- Methodological Answer :

- Titration : Non-aqueous potentiometric titration with HClO4 in glacial acetic acid quantifies tertiary amine content .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C6H13NO: C 58.51%, H 10.58%, N 11.38%) .

- FTIR : Confirm absence of carbonyl impurities (e.g., 1700 cm<sup>−1</sup> for lactam byproducts) .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile alkylating agents.

- First aid : For skin contact, rinse with water for 15 minutes; consult safety data sheets (SDS) for specific antidotes .

- Waste disposal : Neutralize acidic/basic residues before incineration to prevent toxic gas formation .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the solvation behavior of this compound-based ionic liquids?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model cation-anion interactions (e.g., with [NTf2]<sup>−</sup>) to predict diffusion coefficients and compare with pulsed-field gradient NMR data .

- Density functional theory (DFT) : Calculate hydrogen-bonding strengths between the hydroxyethyl group and anions to explain discrepancies in viscosity trends .

Q. What strategies mitigate thermal decomposition inconsistencies reported for this compound salts?

- Methodological Answer :